4-Piperidinopiperidine

Descripción general

Descripción

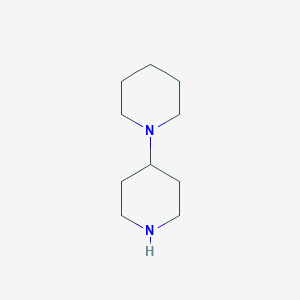

[1,4’]Bipiperidinyl: es un compuesto orgánico con la fórmula molecular

C10H20N2

. Consiste en dos anillos de piperidina conectados por un solo enlace. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química medicinal y la síntesis orgánica. Aparece como un sólido cristalino blanco o ligeramente amarillo y tiene un punto de fusión de aproximadamente 64-66 °C .Métodos De Preparación

Rutas sintéticas y condiciones de reacción

-

Aminación reductora: : Un método común para sintetizar [1,4’]Bipiperidinyl implica la aminación reductora de 4-piperidona con piperidina. Esta reacción generalmente utiliza un agente reductor como el borohidruro de sodio o el gas hidrógeno en presencia de un catalizador como el paladio sobre carbono.

-

Reacciones de ciclación: : Otro método involucra la ciclación de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la reacción de 1,4-dibromobutano con piperidina en condiciones básicas puede producir [1,4’]Bipiperidinyl.

Métodos de producción industrial

En entornos industriales, la producción de [1,4’]Bipiperidinyl a menudo implica procesos de aminación reductora a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, utilizando reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la destilación.

Análisis De Reacciones Químicas

Tipos de reacciones

-

Oxidación: : [1,4’]Bipiperidinyl puede sufrir reacciones de oxidación para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

-

Reducción: : El compuesto se puede reducir para formar derivados más saturados. Los agentes reductores típicos incluyen el hidruro de aluminio y litio y el borohidruro de sodio.

-

Sustitución: : [1,4’]Bipiperidinyl puede participar en reacciones de sustitución, donde uno de los átomos de hidrógeno es reemplazado por otro grupo funcional. La halogenación y la alquilación son ejemplos comunes.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.

Principales productos formados

Oxidación: Derivados de N-óxido.

Reducción: Derivados de piperidina más saturados.

Sustitución: Derivados de piperidina alquilados o halogenados.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C10H20N2

- Molecular Weight : Approximately 168.28 g/mol

- Appearance : White or slightly yellow crystalline solid

- Melting Point : Approximately 64-66°C

The unique biphasic structure of 4-Piperidinopiperidine enhances its biological activity compared to simpler piperidines, making it a compound of interest in drug development and synthesis.

Medicinal Chemistry

This compound derivatives are explored for their pharmacological properties, particularly in treating neurological disorders, pain management, and as antipsychotic agents. The following table summarizes some significant findings regarding its medicinal applications:

Biological Research

In biological contexts, this compound has shown potential as a ligand in receptor binding studies and enzyme inhibition assays. Notably:

- It interacts with liver carboxylesterase 1, influencing hydrolysis processes critical for drug metabolism.

- Studies have demonstrated its ability to induce apoptosis in lymphoma cell lines, indicating its potential as an anti-cancer agent .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its role as a building block for more complex molecules is significant in developing novel synthetic methodologies .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various this compound derivatives against multiple cancer cell lines (e.g., MDA-MB231 for breast cancer). The results indicated that certain derivatives exhibited higher potency than established chemotherapeutics like melphalan and doxorubicin. The mechanism involved the inhibition of pro-angiogenic transcription factors, leading to reduced tumor growth .

Case Study 2: Neurological Applications

Research on this compound derivatives revealed promising results in treating neurological disorders. Derivatives were synthesized and tested for their ability to modulate neurotransmitter systems, showing efficacy comparable to existing treatments for conditions such as schizophrenia .

Case Study 3: Drug Delivery Systems

Innovative studies have explored using this compound-based nanocarriers for bioimaging and dual drug delivery in cancer cells. These systems enhance the targeted delivery of therapeutic agents while minimizing systemic toxicity .

Mecanismo De Acción

El mecanismo de acción de [1,4’]Bipiperidinyl y sus derivados a menudo implica la interacción con objetivos moleculares específicos como receptores o enzimas. Por ejemplo, algunos derivados actúan como antagonistas o agonistas en los receptores de neurotransmisores, modulando su actividad e influyendo en las respuestas fisiológicas. Las vías y los objetivos exactos dependen del derivado específico y su aplicación prevista.

Comparación Con Compuestos Similares

Compuestos similares

Piperidina: Una estructura más simple con un solo anillo de piperidina.

N-Metilpiperidina: Un anillo de piperidina con un grupo metilo unido al átomo de nitrógeno.

1,4-Diazabiciclo[2.2.2]octano (DABCO): Un compuesto bicíclico con dos átomos de nitrógeno.

Singularidad

[1,4’]Bipiperidinyl es único debido a su estructura de doble anillo de piperidina, que confiere propiedades químicas y físicas distintas. Esta estructura permite una mayor versatilidad en reacciones químicas y aplicaciones en comparación con derivados de piperidina más simples. Su capacidad para formar complejos estables con varios reactivos y su potencial para la funcionalización lo convierten en un compuesto valioso tanto en investigación como en aplicaciones industriales.

Actividad Biológica

4-Piperidinopiperidine, a bicyclic amine compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent studies and findings.

Overview of this compound

This compound is characterized by two piperidine rings connected by a single bond. This structural configuration allows for various interactions with biological targets. The compound has been investigated for its potential in treating neurological disorders, cancer, and as an antibacterial agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds can inhibit the replication of viruses, such as the hepatitis C virus (HCV). For example, 4-aminopiperidine derivatives have shown effective inhibition of HCV assembly stages, with EC50 values around 2.57 μM .

- Antitumor Properties : Compounds derived from piperidone structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have been reported to induce apoptosis in MDA-MB231 (breast) and PC3 (pancreatic) cancer cells by inhibiting key transcription factors involved in tumor progression .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of piperidine derivatives, which can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines. This suggests a potential role in managing chronic inflammatory diseases .

Antitumor Activity

A notable study demonstrated that 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one exhibited higher antiproliferative activity than curcumin against breast cancer cells. The proposed mechanism involves the inhibition of hypoxia-inducible factor (HIF), crucial for tumor growth under low oxygen conditions .

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 | <1 | HIF inhibition |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | HepG2 | <10 | Apoptosis induction |

Antiviral Activity

In a high-throughput screening study targeting HCV, several piperidine derivatives were identified as potent inhibitors. The most promising candidates demonstrated low cytotoxicity alongside significant antiviral activity, making them suitable for further development as antiviral agents .

Safety and Toxicological Profile

While exploring the biological activities of this compound, it is crucial to consider its safety profile:

- Toxicity Concerns : Long-term exposure to piperidine derivatives has raised concerns regarding respiratory irritants and potential carcinogenic effects. Studies indicate that these compounds can cross biological barriers such as the placenta and may pose risks during pregnancy .

- Allergic Reactions : There is evidence suggesting that skin contact with piperidine compounds can lead to sensitization reactions in some individuals. Monitoring for allergic responses is essential during clinical evaluations .

Propiedades

IUPAC Name |

1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197648 | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-50-1 | |

| Record name | 1,4′-Bipiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidino-piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4'-Bipiperidyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4'-bipiperidyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PIPERIDINO-PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBP6BM27HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.